molecular formula C21H22N2O4 B3859670 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B3859670
M. Wt: 366.4 g/mol
InChI Key: IGSCYMHWWLMASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been extensively studied for its potential applications in various fields of scientific research. However, there are also limitations to the use of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully characterized.

Future Directions

There are several future directions for the study of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent and selective derivatives of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide for use in cancer therapy. Another area of research is the study of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the mechanism of action of 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide needs to be further elucidated, and its potential side effects and toxicity need to be fully characterized.

Scientific Research Applications

1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neurobiology. In medicinal chemistry, 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-13-23-16-11-7-5-9-14(16)19(24)18(21(23)26)20(25)22-15-10-6-8-12-17(15)27-2/h5-12,24H,3-4,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSCYMHWWLMASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Reactant of Route 6
1-butyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

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